molecular formula C12H22O2 B579875 Ethyl 2-propyl-6-heptenoate CAS No. 157501-10-5

Ethyl 2-propyl-6-heptenoate

Cat. No. B579875
M. Wt: 198.306
InChI Key: OVKUUHNAMXPVOF-UHFFFAOYSA-N
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Description

Ethyl 6-heptenoate, also known as Ethyl 2-propyl-6-heptenoate, is an organic compound with the molecular formula C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da . It is also known by other names such as Ethyl hept-6-enoate and hept-6-enoic acid ethyl ester .


Synthesis Analysis

Esters, including Ethyl 6-heptenoate, are typically produced by the reaction of acids with alcohols . For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . A stereoselective synthesis of (+)-physoperuvine using a tandem aza-Claisen rearrangement and ring closing metathesis reaction has been reported .


Molecular Structure Analysis

The molecular structure of Ethyl 6-heptenoate consists of a carboxylic acid (the R-portion) and an alcohol (the R’-portion) . The R group can either be a hydrogen or a carbon chain . The R’ group must be a carbon chain since a hydrogen atom would make the molecule a carboxylic acid .


Chemical Reactions Analysis

Esters, including Ethyl 6-heptenoate, undergo various chemical reactions. They can be hydrolyzed under acidic or basic conditions . The base-promoted hydrolysis of an ester follows the typical nucleophilic acyl substitution mechanism .


Physical And Chemical Properties Analysis

Ethyl 6-heptenoate has a molecular weight of 156.2221 . It is a combustible liquid .

Scientific Research Applications

  • Kobayashi, S., Takei, H., & Mukaiyama, T. (1973) demonstrated the stereospecific preparation of trisubstituted olefins, including Ethyl (E)-3-methyl-2-heptenoate and Ethyl (Z)-3-methyl-2-heptenoate, with a high yield and retention of configuration. This research highlights the chemical's utility in organic synthesis (Kobayashi, Takei, & Mukaiyama, 1973).

  • Miyachi, N. et al. (1993) developed a novel synthetic method for HMG-CoA reductase inhibitor NK-104 using a precursor that includes Ethyl (3R, 5S, 6E)-7-aryl-3,5-isopropylidenedioxy-6-heptenoate. This demonstrates the potential pharmaceutical application of similar compounds (Miyachi et al., 1993).

  • Tamaru, Y. et al. (2003) described the synthesis of Ethyl 5-oxo-6-methyl-6-heptenoate, showing the compound's significance in organic synthesis and chemical reactions (Tamaru et al., 2003).

  • Zhu, X.-F. et al. (2003) explored the use of Ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed annulation process, leading to the synthesis of highly functionalized tetrahydropyridines. This indicates the compound's relevance in complex organic synthesis and catalysis (Zhu, Lan, & Kwon, 2003).

  • Kokotos, G., Markidis, T., & Mikros, E. (2003) studied Ethyl (E)-7-azido-6-[bis(tert-butoxycarbonyl)amino]-2-heptenoate in a stereoselective intramolecular azide 1,3-dipolar cycloaddition. This work reveals the compound's utility in producing stable triazolines (Kokotos, Markidis, & Mikros, 2003).

Safety And Hazards

Ethyl 6-heptenoate is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 2-propylhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h4,11H,1,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKUUHNAMXPVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-propyl-6-heptenoate

Citations

For This Compound
1
Citations
NS Barta, BA Kirk, JR Stille - Journal of the American Chemical …, 1994 - ACS Publications
Participation of a-and/9-hydrogens in the intramolecular insertion of an-olefin into a titanium-carbon bond was examined through competitive cyclization of isotopically labeled 2-alkyl-6-…
Number of citations: 28 pubs.acs.org

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